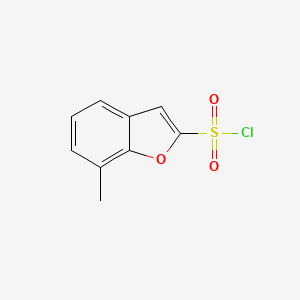
7-Methylbenzofuran-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenzofuran-2-sulfonyl chloride is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzofuran-2-sulfonyl chloride typically involves the sulfonylation of 7-methylbenzofuran. One common method is the reaction of 7-methylbenzofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the benzofuran ring. The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzofuran-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation to form benzofuran-2,3-dione derivatives, while reduction reactions can lead to the formation of benzofuran-2-sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
7-Methylbenzofuran-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylbenzofuran-2-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of stable sulfonamide, sulfonate ester, and sulfonothioate linkages . This covalent modification can alter the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Benzofuran-2-sulfonyl Chloride: Lacks the methyl group at the 7-position, which can influence its reactivity and biological activity.
7-Methylbenzofuran-2-sulfonic Acid: The sulfonic acid derivative, which has different solubility and reactivity properties compared to the sulfonyl chloride.
7-Methylbenzofuran-2-carboxylic Acid: Contains a carboxyl group instead of a sulfonyl chloride, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C9H7ClO3S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S/c1-6-3-2-4-7-5-8(13-9(6)7)14(10,11)12/h2-5H,1H3 |
InChI Key |
PZCXUYNGUSYNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



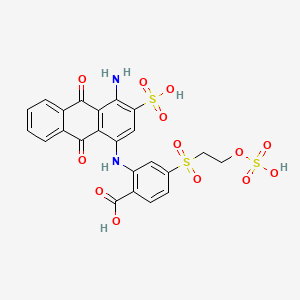
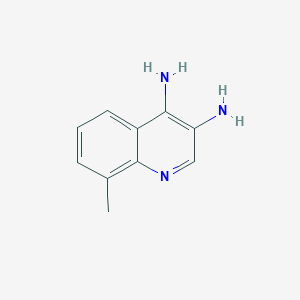
![3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)
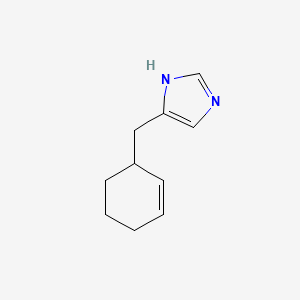

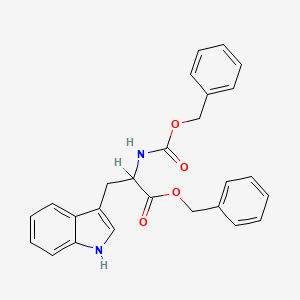
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine](/img/structure/B12824379.png)
![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
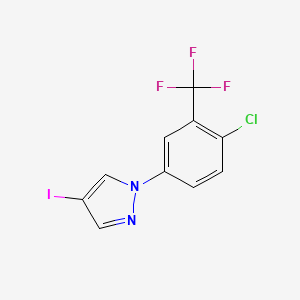

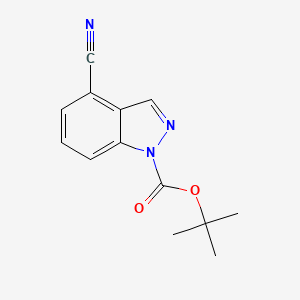
![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
